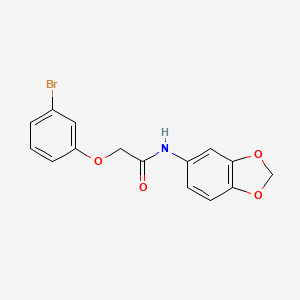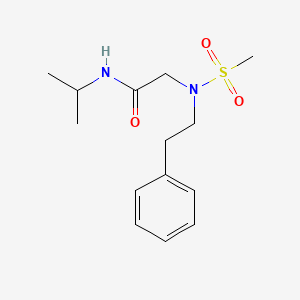![molecular formula C23H32N2O2 B4928437 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamine derivatives. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having "a very pleasant and smooth action" (Shulgin, 1997). Since then, DMMDA-2 has been used in scientific research to study its mechanism of action and biochemical and physiological effects.
作用機序
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is believed to exert its effects on the central nervous system by acting as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition, and is the target of several psychoactive drugs such as LSD and psilocybin (Nichols, 2016). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine may also interact with other neurotransmitter systems such as dopamine and norepinephrine, although the precise mechanism of action is not fully understood.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate and blood pressure, as well as alterations in neurotransmitter levels in the brain (Glennon et al., 1984). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to produce hallucinogenic effects in humans, although the subjective effects are reported to be less intense than those produced by other psychoactive drugs such as LSD and psilocybin (Shulgin, 1997).
実験室実験の利点と制限
One advantage of using 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine in laboratory experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, one limitation is the lack of research on the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine, which makes it difficult to assess its safety for human use.
将来の方向性
There are several future directions for research on 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine. One area of interest is the development of novel therapeutics based on its pharmacological profile, particularly for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of its mechanism of action at the molecular level, which could lead to the development of more selective and effective drugs. Finally, research on the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is needed to assess its safety for human use and to inform regulatory decisions.
In conclusion, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine is a psychoactive drug that has been used in scientific research to study its mechanism of action and biochemical and physiological effects. Its high affinity for the serotonin 5-HT2A receptor makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, the lack of research on its long-term effects makes it difficult to assess its safety for human use. Future research directions include the development of novel therapeutics based on its pharmacological profile, investigation of its mechanism of action at the molecular level, and research on its long-term effects.
References:
Glennon, R. A., Titeler, M., & McKenney, J. D. (1984). Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents. Life Sciences, 35(25), 2505-2511.
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
Shulgin, A. T. (1997). 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine. In TiHKAL: The Continuation. Transform Press.
合成法
The synthesis of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine involves several steps, starting with the reaction of 2,3-dimethylphenylmagnesium bromide with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding chloride, which is reacted with N-methylpiperazine to yield 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine (Shulgin, 1997).
科学的研究の応用
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine has been used in scientific research to study its effects on the central nervous system. In one study, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine was found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition (Glennon et al., 1984). This suggests that 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-17-7-6-8-21(19(17)3)25-13-11-24(12-14-25)18(2)15-20-9-10-22(26-4)23(16-20)27-5/h6-10,16,18H,11-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYVKYNIPIOPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2,3-dimethylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-chloro-4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4928367.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928399.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928402.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)


![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)